2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex heterocyclic compound that features a unique combination of benzofuro, pyrimidine, and thiophene moieties
Properties
IUPAC Name |
2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-15-11-16(2)22(17(3)12-15)27-21(30)14-34-26-28-23-19-8-4-5-9-20(19)32-24(23)25(31)29(26)13-18-7-6-10-33-18/h4-12H,13-14H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVQSGSXLFWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the benzofuro and pyrimidine intermediates, followed by their coupling with thiophene derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene moiety, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thiophene, benzofuro, and pyrimidine derivatives. What sets 2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide apart is its unique combination of these moieties, which may confer distinct chemical and biological properties. Some similar compounds include:
- Thiophene derivatives like Tipepidine and Tioconazole.
- Pyrimidine derivatives such as Idoxuridine and Tenofovir .
Biological Activity
The compound 2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that presents significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including cytotoxicity and antioxidant properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 491.6 g/mol. The structural complexity arises from its diazatricyclo framework combined with thiophene and acetamide functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₃N₃O₄S₂ |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 899941-86-7 |
Antioxidant Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antioxidant activities. The antioxidant potential can be evaluated through various assays such as:
- Antiradical Assays : These assess the compound's ability to scavenge free radicals.
- Electron Transfer Assays : Evaluating the electron donation capacity of the compound.
- Ferrous Ion Chelation Assays : Measuring the ability to chelate ferrous ions.
In a study involving thiazole derivatives, compounds showed promising antioxidant activity which could be extrapolated to the target compound due to structural similarities .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the therapeutic potential of this compound:
-
Cell Lines Tested :
- Human pulmonary malignant cells (A549)
- Breast cancer cell lines (MCF-7 and MDA-MB-468)
-
Methods :
- MTT assay for cell viability
- NCI-60 cell panel assays for broad-spectrum activity
- Results :
Case Studies
Several studies have highlighted the biological relevance of compounds similar to 2-{...}. For instance:
- Thiazolyl-Catechol Derivatives : These compounds demonstrated significant antioxidant and cytotoxic activities against various cancer cell lines, suggesting that modifications at specific positions can enhance biological efficacy .
- Tetraheterocyclic Compounds : A series of synthesized compounds were evaluated for their antiproliferative effects on breast cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity and selectivity towards malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
